molecular formula C14H18BrN7O B2892190 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide CAS No. 2034272-22-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide

Cat. No. B2892190
CAS RN: 2034272-22-3
M. Wt: 380.25
InChI Key: MOGKUXJPDBOUFX-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide, commonly known as BRD0705, is a small molecule inhibitor that has been developed as a tool compound for studying the bromodomain and extraterminal (BET) family of proteins. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. BRD0705 has shown promise as a potential therapeutic agent for these diseases, and has been the subject of extensive scientific research.

Scientific Research Applications

Synthesis and Characterization

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromonicotinamide, due to its structural complexity, finds relevance in the synthesis of bi-functional melamine derivatives and their polycondensates. In one study, derivatives of melamine were synthesized to explore their potential in forming polycondensates, which were characterized using various analytical techniques. The interaction of these compounds with different chemicals offers insight into their reactivity and potential applications in material science (Matsukawa et al., 1980).

Molecular Engineering

The structural attributes of this compound also pave the way for its use in molecular engineering, particularly in the synthesis of organotin compounds. Research in this domain has led to the development of compounds with specific solubility characteristics, demonstrating the versatility of triazine derivatives in creating substances with desirable physical properties (Koten et al., 1978).

Antimicrobial and Biofilm Inhibition

Additionally, the compound's framework has been utilized in the development of novel bis(pyrazole-benzofuran) hybrids. These hybrids have shown potent antibacterial and biofilm inhibition activities against various bacterial strains, highlighting the compound's potential in contributing to the design of new antimicrobial agents (Mekky & Sanad, 2020).

Nucleic Acid Binding Agents

The triazine structure of this compound is significant in synthesizing dicationic diaryltriazines, which have been identified as potential nucleic acid binding agents. This application is particularly relevant in the field of medicinal chemistry, where these compounds have shown binding affinity to DNA and RNA sequences, offering a pathway for developing novel therapeutic agents (Spychała et al., 1994).

Surfactant and Additive Synthesis

Moreover, triazine derivatives have been explored for their utility in creating cationic gemini surfactants with potential applications as antiwear, antifriction, and anticorrosive additives in various industrial applications. This research demonstrates the compound's contribution to the synthesis of materials that enhance the performance and longevity of mechanical systems (Singh et al., 2016).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN7O/c1-21(2)13-18-11(19-14(20-13)22(3)4)8-17-12(23)9-5-10(15)7-16-6-9/h5-7H,8H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGKUXJPDBOUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CN=C2)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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